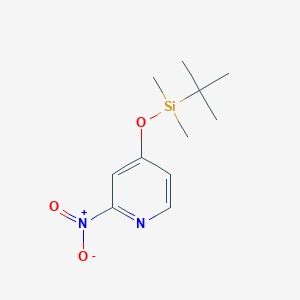
Ethyl 5-(1H-indol-3-yl)isoxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(1H-indol-3-yl)isoxazole-3-carboxylate is a compound that combines the structural features of indole and isoxazole. Indole is a bicyclic structure with a benzene ring fused to a pyrrole ring, while isoxazole is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(1H-indol-3-yl)isoxazole-3-carboxylate typically involves the reaction of indole derivatives with isoxazole precursors. One common method involves the reaction of indole-3-carboxaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to form the isoxazole ring . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(1H-indol-3-yl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole or isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Ethyl 5-(1H-indol-3-yl)isoxazole-3-carboxylate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Ethyl 5-(1H-indol-3-yl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as xanthine oxidase, which is involved in the production of uric acid . By inhibiting this enzyme, the compound can reduce uric acid levels and potentially treat conditions like gout . Additionally, its anticancer activity is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Ethyl 5-(1H-indol-3-yl)isoxazole-3-carboxylate can be compared with other similar compounds, such as:
Indole-3-carboxylic acid: Shares the indole structure but lacks the isoxazole ring.
Isoxazole-3-carboxylic acid: Contains the isoxazole ring but lacks the indole structure.
Ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate: A positional isomer with the carboxylate group at a different position on the isoxazole ring.
The uniqueness of this compound lies in its combined indole and isoxazole structures, which contribute to its diverse biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C14H12N2O3 |
|---|---|
Poids moléculaire |
256.26 g/mol |
Nom IUPAC |
ethyl 5-(1H-indol-3-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C14H12N2O3/c1-2-18-14(17)12-7-13(19-16-12)10-8-15-11-6-4-3-5-9(10)11/h3-8,15H,2H2,1H3 |
Clé InChI |
JMVKJTXQHTVLAI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NOC(=C1)C2=CNC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



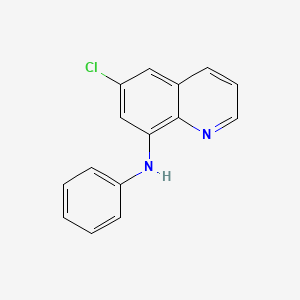
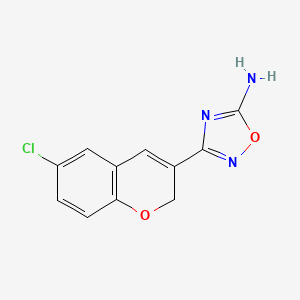
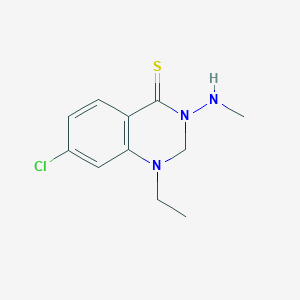
![4-[(4Z)-4-hydroxyiminochromen-2-yl]phenol](/img/structure/B11860697.png)
![N-[2-(Piperidin-1-yl)ethyl]-3,4-dihydro-2H-1-benzopyran-6-amine](/img/structure/B11860700.png)
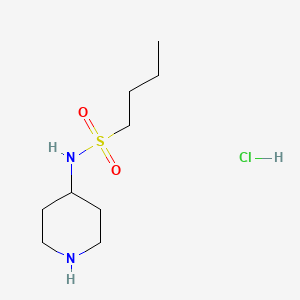
![Ethyl 3-methyl-8-oxo-5,6,7,8-tetrahydrothiazolo[3,2-a][1,3]diazepine-2-carboxylate](/img/structure/B11860708.png)
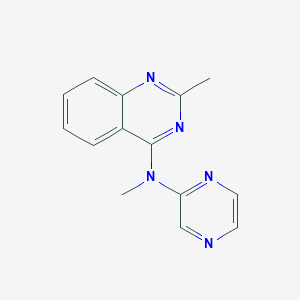

![2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)-N,N-dimethylethanamine](/img/structure/B11860730.png)
